molecular formula C8H11FN2O B8051434 (2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol

(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol

Cat. No.: B8051434
M. Wt: 170.18 g/mol
InChI Key: ZDIXFJMYENGZFK-ZCFIWIBFSA-N
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Description

(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol is a chiral compound featuring a fluoropyridine moiety attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of (2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol is unique due to its specific chiral center and the presence of a fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and studying the effects of fluorination in medicinal chemistry .

Properties

IUPAC Name

(2R)-1-[(3-fluoropyridin-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-6(12)5-11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIXFJMYENGZFK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=CC=N1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C(C=CC=N1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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